molecular formula C11H6BrF2NO B8336752 2-Bromo-6-(3,4-difluorophenoxy)pyridine

2-Bromo-6-(3,4-difluorophenoxy)pyridine

Cat. No. B8336752
M. Wt: 286.07 g/mol
InChI Key: GWLVWLRTPYHLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962660B2

Procedure details

A mixture of 3,4-difluorophenol (1.55 g, 11.9 mmol), 2,6-dibromopyridine (2.82 g, 11.9 mmol), and Cs2CO3 (3.88 g, 11.9 mmol) in N-Methyl-2-pyrrolidinone (10 mL) was stirred at 100° C. for 18 h, then was cooled to rt. EtOAc (10 mL) and 1N aq. NaOH (20 mL) were added to the reaction mixture. The organic layer was separated and washed with water (3×) and brine, dried (MgSO4), and filtered. The filtrate was concentrated in vacuo. The crude product was chromatographed (SiO2; continuous gradient of EtOAc/hexanes from 0% to 10% over 12 min) to give the title compound (2.90 g, 10.1 mmol, 85% yield) as a clear oil, which eventually became a white solid. 1H NMR (CDCl3) δ: 7.56 (t, J=7.8 Hz, 1H), 7.24 (d, J=7.5 Hz, 1H), 7.18 (q, J=9.1 Hz, 1H), 7.06-7.00 (m, 1H), 6.92-6.87 (m, 1H), 6.85 (d, J=8.1 Hz, 1H); 19F NMR (CDCl3) δ: −134.55 (d, J=21.4 Hz), −142.14 (d, J=21.3 Hz).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](Br)[N:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].[OH-].[Na+]>CN1CCCC1=O.CCOC(C)=O>[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:9][C:4]2[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=2)[N:12]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
2.82 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Cs2CO3
Quantity
3.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (SiO2; continuous gradient of EtOAc/hexanes from 0% to 10% over 12 min)
Duration
12 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.1 mmol
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.